
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as IPMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. IPMP is a synthetic compound that has been synthesized using various methods, and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the binding of the compound to specific targets, such as metal ions or GPCRs. Once bound, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may induce a conformational change in the target protein, leading to downstream signaling events that ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific target and experimental conditions. For example, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro, possibly through the induction of apoptosis. 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to modulate the activity of GPCRs, leading to changes in intracellular signaling pathways. In addition, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to bind to metal ions, leading to changes in fluorescence properties that can be used for detection.
实验室实验的优点和局限性
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for laboratory experiments, including its synthetic accessibility, its potential as a fluorescent probe, and its potential as a therapeutic agent. However, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
未来方向
There are several future directions for research on 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for specific diseases, and the exploration of its potential as a modulator of GPCRs. In addition, further studies are needed to elucidate the mechanism of action of 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and to better understand its biochemical and physiological effects.
合成方法
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using various methods, including the reaction of 2-pyridin-4-ylpyrrolidine with indole-2-carbaldehyde in the presence of a catalyst, such as palladium on carbon. Other methods include the reaction of 2-bromo-4-pyridinecarboxaldehyde with indole in the presence of a base, such as potassium carbonate, and the reaction of 2-pyridin-4-ylpyrrolidine with indole-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
科学研究应用
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
属性
IUPAC Name |
1H-indol-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(16-12-14-4-1-2-5-15(14)20-16)21-11-3-6-17(21)13-7-9-19-10-8-13/h1-2,4-5,7-10,12,17,20H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUFPDAUAOIINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

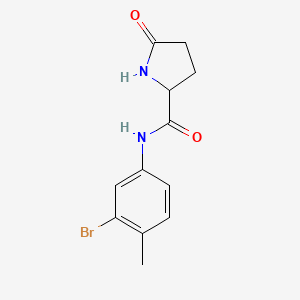

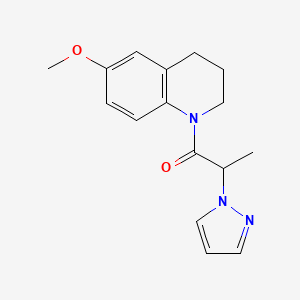

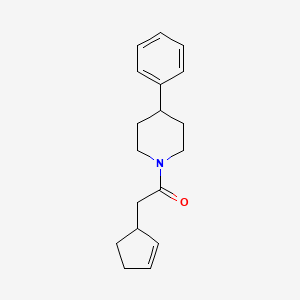

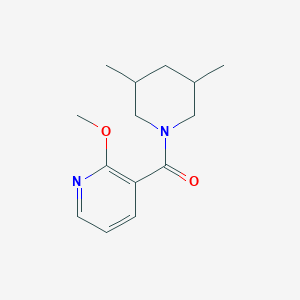


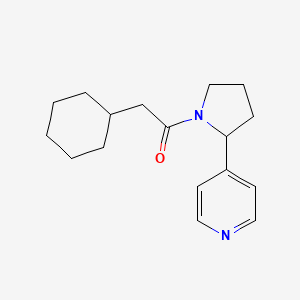

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)
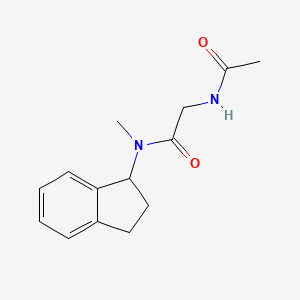
![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)